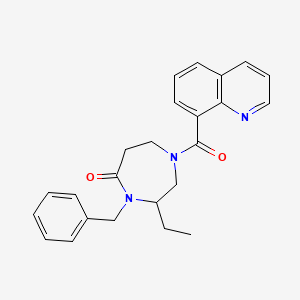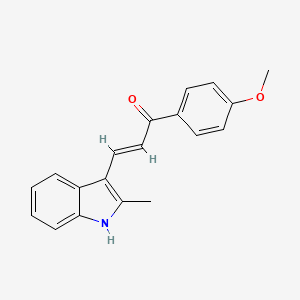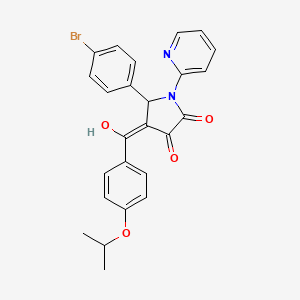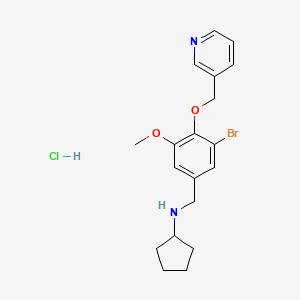![molecular formula C24H15BrN4O B5328324 2-({4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-bromophenoxy}methyl)benzonitrile](/img/structure/B5328324.png)
2-({4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-bromophenoxy}methyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-bromophenoxy}methyl)benzonitrile is a complex organic compound characterized by its unique structure, which includes a benzimidazole moiety, a cyano group, and a bromophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-bromophenoxy}methyl)benzonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid.
Introduction of the cyano group: This step often involves the use of a cyanation reagent such as potassium cyanide (KCN) or sodium cyanide (NaCN) under basic conditions.
Coupling reactions: The final step involves coupling the benzimidazole derivative with a bromophenoxy compound, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-({4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-bromophenoxy}methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions, often involving reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: NaOCH3, KOtBu, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
2-({4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-bromophenoxy}methyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, such as anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-({4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-bromophenoxy}methyl)benzonitrile involves its interaction with specific molecular targets. These may include:
Molecular Targets: Proteins, enzymes, and nucleic acids.
Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or bind to DNA/RNA, affecting gene expression and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar structural features but different applications.
Dichloroaniline: An aniline derivative with chlorine substituents, used in dye and herbicide production.
Palladium(II) acetate: A catalyst for organic reactions, particularly in cross-coupling reactions.
Uniqueness
2-({4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-bromophenoxy}methyl)benzonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse applications across multiple fields, making it a versatile compound for scientific research and industrial use.
Propiedades
IUPAC Name |
2-[[4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-bromophenoxy]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15BrN4O/c25-20-12-16(9-10-23(20)30-15-18-6-2-1-5-17(18)13-26)11-19(14-27)24-28-21-7-3-4-8-22(21)29-24/h1-12H,15H2,(H,28,29)/b19-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELINJTZLITRKP-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C=C(C#N)C3=NC4=CC=CC=C4N3)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)/C=C(/C#N)\C3=NC4=CC=CC=C4N3)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-bromo-4-[(E)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]-6-ethoxyphenyl] acetate](/img/structure/B5328249.png)
![2,4-dichloro-N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B5328254.png)
![N-(2-methoxyethyl)-1'-[(4-methylpyridin-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5328269.png)
![6-(3-methylphenyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5328277.png)

![2-[4-({(Z)-2-[(4-BROMOPHENYL)SULFONYL]HYDRAZONO}METHYL)-2-METHOXYPHENOXY]ACETAMIDE](/img/structure/B5328299.png)
![N-[4-(acetylamino)phenyl]-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B5328307.png)

![2-[4-[(Butan-2-ylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride](/img/structure/B5328313.png)

![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-6-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5328336.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5328356.png)

